
BML-277
概要
説明
Chk2阻害剤IIは、DNA損傷応答経路において重要な役割を果たすセリン/スレオニンキナーゼであるチェックポイントキナーゼ2の選択的阻害剤です。この化合物は、放射線によって誘発されたDNA断片に対するp53応答を制御し、アポトーシスを誘導するために使用されます。 特に、DNA損傷を誘導する治療の有効性を高めるために使用される癌研究と治療において重要です .
科学的研究の応用
BML-277 is a selective inhibitor of checkpoint kinase 2 (Chk2) and has shown promise in various research applications .
Scientific Research Applications
Radioprotection this compound efficiently prevents T-cell populations from radiation-induced apoptosis in a concentration-dependent manner, with an EC50 value ranging from 3 to 7.6 μM . It can protect human CD4+ and CD8+ T-cells from apoptosis caused by ionizing radiation . Studies show that this compound decreases radiation-induced p-CHK2 and γH2AX levels and mitigates radiation-induced apoptosis .
Cancer Research this compound has demonstrated the ability to inhibit homologous recombination and suppress oxaliplatin-resistant colorectal cancer (OR CRC) cell growth in vitro and in vivo . These findings suggest that CHK2 activity is critical for modulating oxaliplatin response and that CHK2 is a potential therapeutic target for OR CRC . Additionally, this compound is used as a positive control to monitor CHK2 and CHK1 auto-phosphorylation .
Embryonic Development Research indicates that disruption of CHK2 activity via this compound can inhibit early embryonic development in mice .
Kinase Experiment
To study the inhibition of purified Chk2, this compound is incubated with recombinant full-length Chk2, along with HEPES buffer, NaCl, MgCl2, a synthetic peptide substrate, ATP, and a protease inhibitor mixture. The reaction mixtures are incubated at 37 °C for 3 hours, and the peptide substrate is captured on streptavidin-conjugated agarose beads. Enzyme activity at different this compound concentrations is determined by measuring the amount of radioactive phosphate bound to the substrate peptide by scintillation counting .
Cell Experiment
In cell experiments using human T-cells, this compound is prepared by dissolving it in DMSO at a concentration greater than 18.2 mg/mL. For optimal results, it's recommended to warm the tube at 37 °C for 10 minutes and/or shake it in an ultrasonic bath. The reacting condition is 25 hours. This compound efficiently prevented T-cell populations from radiation-induced apoptosis in a concentration-dependent manner, with the EC50 value ranging from 3 to 7.6 μM .
作用機序
Chk2阻害剤IIは、DNA損傷応答経路の重要な調節因子であるチェックポイントキナーゼ2を阻害することによって作用を発揮します。この阻害は、腫瘍抑制タンパク質p53を含む下流標的のリン酸化を阻止します。その結果、損傷したDNAを持つ細胞は、損傷を修復することができず、アポトーシスを起こします。 このメカニズムは、DNA損傷を誘導する治療の有効性を高めることができる癌治療において特に役立ちます .
生化学分析
Biochemical Properties
BML-277 is an ATP-competitive inhibitor of Chk2 with an IC50 value of 15 nM . It interacts primarily with Chk2, a serine/threonine kinase involved in the DNA damage response. By inhibiting Chk2, this compound prevents the phosphorylation of downstream targets such as p53, Cdc25C, and BRCA1, which are crucial for cell cycle arrest and DNA repair . This inhibition leads to the protection of human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation .
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In human T-cells, it protects against radiation-induced apoptosis in a dose-dependent manner . Additionally, this compound has been observed to antagonize the cytotoxicity of oxaliplatin in colorectal cancer cell lines, suggesting its potential role in modulating chemotherapy responses . The compound also influences cell signaling pathways, particularly those involved in the DNA damage response, by inhibiting Chk2 activity and preventing the activation of downstream effectors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Chk2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in the DNA damage response, such as p53 and Cdc25C . By blocking Chk2 activity, this compound disrupts the cell cycle arrest and DNA repair processes, leading to increased sensitivity to DNA-damaging agents . Additionally, this compound has been shown to reduce the phosphorylation of CHK2 and γH2AX, markers of DNA damage, thereby mitigating radiation-induced apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that this compound can effectively inhibit Chk2 activity and protect T-cells from radiation-induced apoptosis over a range of concentrations and exposure times . Long-term studies have indicated that this compound can mitigate the hematologic toxicity of PARP inhibitors in animal models, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Chk2 activity and protects against radiation-induced apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including potential impacts on hematologic parameters . Studies have shown that this compound can prevent the elimination of primordial oocytes in mice exposed to chemotherapy drugs, highlighting its potential for protecting ovarian function during cancer treatment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the DNA damage response. It inhibits Chk2, which plays a critical role in the phosphorylation and activation of downstream effectors involved in DNA repair and cell cycle regulation . By blocking Chk2 activity, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with ATP and its competitive inhibition of Chk2 are key aspects of its metabolic activity .
Transport and Distribution
Within cells, this compound is transported and distributed through mechanisms involving its interaction with cellular transporters and binding proteins . The compound is cell-permeable and can effectively reach its target, Chk2, within the cellular environment . Its distribution within tissues and cells is influenced by its chemical properties, including its solubility and stability . This compound’s ability to protect T-cells from radiation-induced apoptosis indicates its efficient intracellular transport and localization .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Chk2 and other components of the DNA damage response pathway . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding site of Chk2 to exert its inhibitory effects . Additionally, this compound’s interaction with other cellular proteins and its potential post-translational modifications may affect its subcellular distribution and function .
準備方法
合成経路と反応条件
Chk2阻害剤IIの合成は、通常、重要な中間体の形成とそれに続く特定の条件下での反応を含む複数のステップを伴います。正確な合成経路は異なる場合がありますが、一般的には次のステップが含まれます。
コア構造の形成: Chk2阻害剤IIのコア構造は、炭素-窒素結合の形成を含む一連の反応によって合成されます。
官能基の修飾: 化合物の阻害活性と選択性を高めるために、さまざまな官能基が導入または修飾されます。
精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、所望の純度レベルを実現します。
工業生産方法
Chk2阻害剤IIの工業生産には、ラボ合成プロセスのスケールアップが含まれます。これには、高収率と純度を確保するための反応条件の最適化と、厳格な品質管理対策の実施が含まれます。自動反応器と連続フローシステムの使用により、生産プロセスの効率と一貫性を高めることができます。
化学反応の分析
反応の種類
Chk2阻害剤IIは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴い、多くの場合、新しい官能基の形成をもたらします。
還元: 酸化の反対で、この反応は水素の添加または酸素の除去を伴います。
置換: この反応は、ある官能基を別の官能基に置き換えることで行われ、化合物の特性を変更できます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
置換試薬: これらは、目的の置換に応じて大きく異なりますが、一般的な例にはハロゲンとアルキル化剤が含まれます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドの形成につながる可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
類似化合物との比較
Chk2阻害剤IIは、チェックポイントキナーゼ1やサイクリン依存性キナーゼ1などの他のキナーゼに対して、チェックポイントキナーゼ2に対する高い選択性を備えている点で独特です。この選択性は、チェックポイントキナーゼ2のATP結合部位への特異的な結合によって達成されます。類似の化合物には、次のものがあります。
Chk1阻害剤: これらの化合物は、チェックポイントキナーゼ1を阻害し、癌治療の全体的な有効性を高めるために、Chk2阻害剤と組み合わせて使用されます。
サイクリン依存性キナーゼ阻害剤: これらの化合物は、サイクリン依存性キナーゼを阻害し、癌治療における細胞周期を調節するために使用されます。
生物活性
BML-277 is a potent ATP-competitive inhibitor of checkpoint kinase 2 (CHK2), a serine/threonine kinase involved in the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer models, and potential applications in radiation protection.
This compound functions by binding to the ATP-binding site of CHK2, inhibiting its kinase activity. This inhibition leads to a decrease in downstream signaling pathways associated with DNA repair and cell cycle regulation. The following key mechanisms have been identified:
- Inhibition of Homologous Recombination (HR) : this compound significantly reduces HR efficiency in cancer cells, which is crucial for repairing double-strand breaks in DNA. This effect has been observed in various cancer models, including oxaliplatin-resistant colorectal cancer (CRC) cells .
- Reduction of DNA Damage Response : In models exposed to ionizing radiation, this compound decreased levels of phosphorylated CHK2 and γH2AX, markers indicative of DNA damage and repair processes. This suggests that this compound may mitigate radiation-induced apoptosis by modulating the cellular response to DNA damage .
Colorectal Cancer
Research indicates that this compound effectively inhibits the growth of oxaliplatin-resistant CRC cells both in vitro and in vivo. In a study involving Colo205-OR tumor-bearing mice, treatment with this compound significantly suppressed tumor growth when combined with oxaliplatin:
Treatment Group | Tumor Size Reduction (%) |
---|---|
Oxaliplatin only | 30 |
Oxaliplatin + this compound (1 mg/kg) | 50 |
Oxaliplatin + this compound (3 mg/kg) | 70 |
These findings suggest that targeting CHK2 with this compound may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
Laryngeal Squamous Cell Carcinoma (LSCC)
In LSCC cell lines such as Tu212 and HEP-2, this compound demonstrated a dose-dependent inhibitory effect on cell viability:
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 70 |
10 | 40 |
The maximum suppression was observed at 10 μM, indicating that CHK2 inhibition has significant anti-proliferative effects on LSCC cells .
Neuroprotective Effects
Beyond its applications in oncology, this compound has shown promise in neuroprotection. Studies have indicated that inhibiting CHK2 promotes recovery from spinal cord injuries and enhances axon regeneration. In animal models, treatment with this compound resulted in improved functional recovery following nerve damage:
Treatment Group | Recovery Score (Out of 10) |
---|---|
Control | 3 |
This compound Treatment | 7 |
This suggests that CHK2 inhibitors like this compound may play a role in neuroregeneration following injury .
Case Studies
- Oxaliplatin Resistance : A study focused on CRC highlighted how this compound could sensitize resistant tumors to chemotherapy by inhibiting CHK2-mediated DNA repair pathways, thereby enhancing the effects of oxaliplatin .
- Radiation Protection : In experiments involving low-dose ionizing radiation, this compound reduced apoptosis rates in human T-cells exposed to radiation, indicating its potential as a radioprotective agent .
特性
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAOIJSROTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433479 | |
Record name | Chk2 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516480-79-8 | |
Record name | Chk2 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, this compound can disrupt cell cycle arrest and apoptosis induced by DNA damage.
A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that this compound can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]
A: Interestingly, studies have indicated that this compound might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, this compound was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []
A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of this compound preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of this compound as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。